molecular formula C14H13BrN2O5 B13088167 Ethyl 4-acetoxy-7-bromo-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxylate

Ethyl 4-acetoxy-7-bromo-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxylate

Cat. No.: B13088167
M. Wt: 369.17 g/mol
InChI Key: CNMOYYFFWXGTRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-acetoxy-7-bromo-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxylate is a synthetic organic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes an ethyl ester, an acetoxy group, a bromine atom, and a naphthyridine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-acetoxy-7-bromo-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between 2-aminonicotinic acid and ethyl acetoacetate under acidic conditions.

    Acetylation: The acetoxy group is introduced by reacting the intermediate with acetic anhydride in the presence of a catalyst such as pyridine.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a strong acid like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetoxy-7-bromo-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The ester and acetoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid.

    Acetylation: Acetic anhydride and pyridine.

    Esterification: Ethanol and sulfuric acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Alcohol derivatives.

Scientific Research Applications

Ethyl 4-acetoxy-7-bromo-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-acetoxy-7-bromo-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the naphthyridine core play crucial roles in binding to biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-acetoxy-7-bromo-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives such as:

These compounds share similar structural features but differ in their specific substituents and functional groups, leading to variations in their chemical reactivity and biological activities

Biological Activity

Ethyl 4-acetoxy-7-bromo-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxylate (CAS No. 863444-64-8) is a synthetic compound belonging to the naphthyridine family. Its structural characteristics suggest potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and safety profile based on diverse research findings.

Structural Characteristics

The compound is characterized by the following structural formula:

C14H13BrN2O5\text{C}_{14}\text{H}_{13}\text{BrN}_2\text{O}_5

This structure includes a naphthyridine core, which is known for various biological activities, including anticancer and antimicrobial effects.

Anticancer Properties

Research indicates that naphthyridine derivatives exhibit significant anticancer activity. This compound is hypothesized to share similar properties due to its structural analogies.

  • Mechanisms of Action :
    • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes. This mechanism is crucial for inducing apoptosis in cancer cells .
    • Apoptosis Induction : Studies on related naphthyridine compounds demonstrate their ability to induce apoptosis through the activation of caspases and modulation of the p53 pathway .
  • In Vitro Studies :
    • Preliminary studies suggest that derivatives of naphthyridines can exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to ethyl 4-acetoxy-7-bromo have shown IC50 values ranging from 10.47 to 15.03 μg/mL against non-small cell lung cancer and cervical cancer cell lines .
  • Case Studies :
    • A study involving aaptamine (a related naphthyridine) demonstrated significant anticancer effects in vivo using xenograft models, suggesting that ethyl 4-acetoxy derivatives may also possess similar efficacy in clinical settings .

Safety Profile

According to the safety data sheet provided by AK Scientific, this compound exhibits several hazards:

  • Skin and Eye Irritation : The compound can cause skin irritation (Category 2) and eye irritation (Category 2A) upon contact.
  • Respiratory Effects : It has been classified under specific target organ toxicity for single exposure affecting the respiratory system .

Toxicological Information

While specific acute toxicity data for ethyl 4-acetoxy-7-bromo has not been extensively documented, related compounds in the naphthyridine class have shown varying degrees of toxicity depending on their structure and functional groups. It is advised to handle this compound with care due to its potential irritative properties.

Research Findings Summary Table

PropertyFindings
Chemical Structure C14H13BrN2O5
CAS Number 863444-64-8
Anticancer Activity Significant cytotoxic effects in vitro
Mechanism of Action DNA intercalation, apoptosis induction
Safety Hazards Skin irritation, eye irritation

Properties

Molecular Formula

C14H13BrN2O5

Molecular Weight

369.17 g/mol

IUPAC Name

ethyl 4-acetyloxy-7-bromo-1-methyl-2-oxo-1,5-naphthyridine-3-carboxylate

InChI

InChI=1S/C14H13BrN2O5/c1-4-21-14(20)10-12(22-7(2)18)11-9(17(3)13(10)19)5-8(15)6-16-11/h5-6H,4H2,1-3H3

InChI Key

CNMOYYFFWXGTRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C(C=N2)Br)N(C1=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.